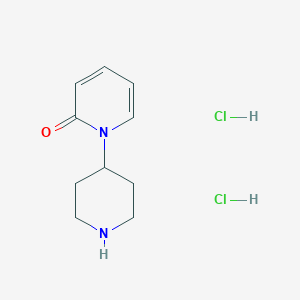

1-Piperidin-4-ylpyridin-2-one;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 2,6-diaryl-3-methyl-4-piperidones, has been achieved by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of these compounds were synthesized by reacting them with thiosemicarbazide .Molecular Structure Analysis

The molecular formula of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is C10H16Cl2N2O. The molecular weight is 251.15. For a detailed molecular structure, you may refer to databases like ChemSpider .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Mannich reaction and reactions with thiosemicarbazide . More specific reactions would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis

The physical form of “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” is solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The synthesis and crystal structure of various derivatives of piperidin-4-ylpyridin-2-one have been extensively studied. For instance, one study details the synthesis, crystal structure, and biological activity of a specific derivative, highlighting its fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015). Another study focuses on the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, demonstrating broad inhibitory activities against fungi (Xue Si-jia, 2011).

Biological and Medicinal Applications

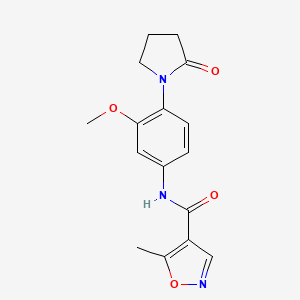

- Research on derivatives of piperidin-4-ylpyridin-2-one has also revealed significant biological and medicinal potential. A study on the antiarrhythmic and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity shows the pharmacological potential of these compounds (Barbara Malawska et al., 2002).

Chemical Properties and Reactions

- The chemical properties and reactions of piperidin-4-ylpyridin-2-one derivatives have been a subject of study, including quantum chemical and molecular dynamic simulation studies for predicting the inhibition efficiencies of some derivatives on the corrosion of iron (S. Kaya et al., 2016). Another area of interest is the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are important building blocks in medicinal chemistry (Urban Košak et al., 2014).

Material Science and Coordination Chemistry

- In material science and coordination chemistry, the synthesis of new ligands and coordination polymers based on piperidine derivatives is an area of interest. For example, the synthesis of a linear piperazine-pyridine ligand and its coordination polymer with Hg2+ offers insights into the structural aspects and potential applications of these materials (Yunyin Niu et al., 2001).

Safety And Hazards

Zukünftige Richtungen

The compounds synthesized in the study by Goel et al. exhibited significant antimicrobial activity . This suggests that “1-Piperidin-4-ylpyridin-2-one;dihydrochloride” and similar compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .

Eigenschaften

IUPAC Name |

1-piperidin-4-ylpyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;;/h1-3,8-9,11H,4-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABKKGYCEHJYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=CC2=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-4-ylpyridin-2-one;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)

![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)

![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)